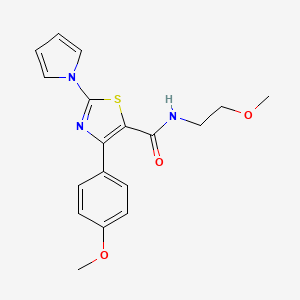

N-(2-methoxyethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

This compound is a thiazole carboxamide derivative featuring:

- A 4-(4-methoxyphenyl) substituent at position 4 of the thiazole ring.

- A 2-(1H-pyrrol-1-yl) group at position 2.

- An N-(2-methoxyethyl) carboxamide moiety at position 5.

The methoxy groups enhance hydrophilicity, while the pyrrole ring may facilitate π-π stacking interactions in biological targets. Its synthesis likely follows a route analogous to other thiazole carboxamides, involving coupling of activated carboxylates with amines .

Properties

Molecular Formula |

C18H19N3O3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C18H19N3O3S/c1-23-12-9-19-17(22)16-15(13-5-7-14(24-2)8-6-13)20-18(25-16)21-10-3-4-11-21/h3-8,10-11H,9,12H2,1-2H3,(H,19,22) |

InChI Key |

LOQVPSQXYWNTTP-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of MTZC involves several steps. One common approach is through the condensation of appropriate starting materials. due to the complexity of the compound, specific synthetic routes may vary. Researchers have explored both traditional organic synthesis and more modern methods like microwave-assisted reactions.

Reaction Conditions:: Reaction conditions typically involve suitable solvents, catalysts, and temperature control. For instance, the formation of the thiazole ring may require cyclization under acidic conditions.

Industrial Production:: While MTZC is not widely produced industrially, its potential applications have led to interest in scalable synthesis. Optimization of reaction conditions and purification methods would be crucial for large-scale production.

Chemical Reactions Analysis

MTZC can participate in various chemical reactions:

Oxidation: Oxidative processes may modify the methoxy groups or the thiazole ring.

Reduction: Reduction reactions could target the carbonyl group or other functional moieties.

Substitution: Substituents on the phenyl ring may undergo substitution reactions.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(2-methoxyethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibit notable antimicrobial activity. The thiazole and pyrrole moieties are known for their ability to interact with microbial enzymes and disrupt cellular processes. Studies have shown that derivatives of thiazole can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression .

Case Study :

In a recent study, thiazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF7 (human breast adenocarcinoma) cells using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a promising avenue for further development in cancer therapeutics .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:

- Formation of the thiazole ring.

- Introduction of the pyrrole moiety.

- Coupling with methoxyphenyl and methoxyethyl groups.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable pharmacokinetic profiles; however, comprehensive toxicological assessments are required to ensure safety in clinical applications.

Mechanism of Action

The exact mechanism by which MTZC exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related thiazole carboxamides:

*Estimated based on substituent contributions.

Biological Activity

N-(2-methoxyethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and methoxyethyl and methoxyphenyl substituents. This structural complexity suggests potential interactions with various biological targets.

Chemical Structure

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrrole structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation .

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibition of cell proliferation with an IC50 value of 25 µM against breast cancer cells. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cellular metabolism and proliferation.

- Receptor Interaction: It could bind to specific receptors, modulating signaling pathways that lead to apoptosis or antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the methoxy groups or the thiazole ring can significantly affect its potency and selectivity against target cells .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of a hydroxyl group | Increased anticancer activity |

| Change from methoxy to ethyl | Enhanced antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.